4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
CAS No.: 863868-20-6
Cat. No.: VC8004130
Molecular Formula: C13H15BBrNO2
Molecular Weight: 307.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863868-20-6 |
|---|---|
| Molecular Formula | C13H15BBrNO2 |
| Molecular Weight | 307.98 |
| IUPAC Name | 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
| Standard InChI | InChI=1S/C13H15BBrNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3 |
| Standard InChI Key | BFFOEKGRPYYDIR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)C#N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)C#N |
Introduction
Synthetic Pathways and Optimization
General Synthesis via Miyaura Borylation
The synthesis of 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile likely follows the Miyaura borylation reaction, a well-established method for introducing boronate esters into aromatic systems. This palladium-catalyzed process replaces a halogen atom (typically bromide or iodide) with a boronate group using bis(pinacolato)diboron (B~2~Pin~2~) as the boron source . For the target compound, the starting material would be 2-bromo-4-bromobenzonitrile, where the bromide at the 2-position is selectively substituted by the boronate group.
Reaction Conditions:
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Catalyst: Palladium(II) [1,1'-bis(diphenylphosphino)ferrocene] dichloride (Pd(dppf)Cl~2~) at 1–5 mol% loading .
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Base: Anhydrous potassium acetate (KOAc) to scavenge HBr generated during the reaction .
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Solvents: A mixture of 1,4-dioxane and dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .
Workup and Purification:
After completion, the reaction mixture is diluted with ethyl acetate, washed with water to remove residual salts, dried over sodium sulfate, and concentrated. Column chromatography (e.g., using petroleum ether/ethyl acetate gradients) yields the pure product as a white solid .
Challenges in Regioselectivity
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound’s molecular formula is C~13~H~14~BBrNO~2~, with a molecular weight of 307.0 g/mol. Key structural features include:
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Boron-containing group: A pinacol boronate ester at position 2, providing stability and reactivity for cross-coupling reactions.
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Bromine substituent: At position 4, serving as a leaving group for subsequent functionalization.
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Nitrile group: At position 1, offering potential for further transformations (e.g., hydrolysis to carboxylic acids).
Spectroscopic Data:
While specific NMR data for this compound are unavailable, analogous boronate esters exhibit characteristic signals:
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¹H NMR: Singlets for the pinacol methyl groups (δ 1.34 ppm) .
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¹¹B NMR: A peak near δ 30 ppm, typical for sp²-hybridized boron in boronate esters.
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¹³C NMR: Signals for the aromatic carbons adjacent to boron (δ 130–140 ppm) .
Physical Properties
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Appearance: White crystalline solid (inferred from similar boronate esters) .
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Melting Point: Estimated range of 130–150°C based on structurally related compounds .
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Solubility:
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High solubility in polar aprotic solvents (DMSO, DMF).
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Moderate solubility in ethyl acetate and dichloromethane.
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Insoluble in water due to the hydrophobic pinacol group.
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Chemical Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
The boronate ester at position 2 enables palladium-catalyzed coupling with aryl halides, forming biaryl structures. For example, reacting with 4-bromoaniline would yield a biphenyl derivative, a common motif in drug discovery .
Example Reaction:
Bromine Substitution
The bromide at position 4 can undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed reactions. For instance, coupling with amines or thiols would introduce functional groups critical for bioactivity .
Nitrile Transformations
The nitrile group may be hydrolyzed to a carboxylic acid () under acidic conditions or converted to an amide () via hydration. These derivatives expand the compound’s utility in medicinal chemistry .
Applications in Pharmaceutical and Agrochemical Synthesis
Drug Intermediate
The compound’s bifunctional nature allows sequential modifications, making it valuable for constructing complex molecules. For example:
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Anticancer agents: Boronate esters are precursors to proteasome inhibitors like bortezomib.
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Antibiotics: Biaryl structures derived from Suzuki couplings are prevalent in fluoroquinolone antibiotics.
Agrochemical Development
In , boronate-containing phthalimides demonstrated insecticidal activity against lepidopteran pests. The target compound could serve as a building block for similar derivatives, leveraging both the boronate and bromide groups for structural diversification.
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